molecular formula C7H6FNO2 B1265864 3-Amino-4-fluorobenzoic acid CAS No. 2365-85-7

3-Amino-4-fluorobenzoic acid

Cat. No. B1265864
CAS RN: 2365-85-7
M. Wt: 155.13 g/mol
InChI Key: WFSPEVFSRUTRCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-amino-4-fluorobenzoic acid often involves multi-step chemical reactions. For instance, compounds like 3-chloro-4-fluorobenzoylthiourea and 3-bromo-2-fluorobenzoic acid are synthesized through reactions involving chlorination, acylation, bromination, hydrolysis, diazotization, and deamination processes. These methods highlight the complex synthesis routes that can be adapted for 3-amino-4-fluorobenzoic acid, utilizing starting materials such as fluorobenzoic acid derivatives or aminobenzonitrile compounds under conditions optimized for industrial scale-up due to their low cost and mild reaction conditions (Liu Chang-chun, 2006); (Zhou Peng-peng, 2013).

Molecular Structure Analysis

The molecular structure of 3-amino-4-fluorobenzoic acid and related compounds is characterized using various spectroscopic techniques, including IR, NMR, and elemental analysis. These methods confirm the presence of functional groups and the overall structure. For instance, co-crystals of 2-aminobenzothiazol with 4-fluorobenzoic acid were characterized, revealing insights into the molecular interactions and crystal packing of similar compounds, which could be relevant for understanding the structural aspects of 3-amino-4-fluorobenzoic acid (B. Banerjee et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of 3-amino-4-fluorobenzoic acid can be inferred from studies on similar fluorinated benzoic acids. These compounds participate in various chemical reactions, including condensation, amination, and cyclization, to form diverse heterocyclic compounds and complexes. Their fluorine and amino groups play crucial roles in such reactions, influencing the reactivity and outcome of synthetic routes (Tuan P Tran et al., 2005).

Physical Properties Analysis

The physical properties of 3-amino-4-fluorobenzoic acid, such as melting point, solubility, and crystal structure, are essential for its application in material science and organic synthesis. Studies on similar compounds using X-ray crystallography and melting point analysis provide a foundation for understanding these properties. For example, the crystalline structure and melting points of compounds derived from aminobenzoic acids were determined, offering insights into the physical characteristics that could be expected for 3-amino-4-fluorobenzoic acid (Yuan Lu et al., 2019).

Chemical Properties Analysis

The chemical properties of 3-amino-4-fluorobenzoic acid, such as acidity, reactivity towards nucleophiles or electrophiles, and hydrogen bonding capability, are influenced by its functional groups. The presence of the amino and fluorine groups impacts its acidity and participation in hydrogen bonding, as seen in studies of co-crystals and salts formed with 4-fluorobenzoic acid. These studies highlight the potential interactions and reactivity patterns of 3-amino-4-fluorobenzoic acid in various chemical environments (A. Sikorski & D. Trzybiński, 2013).

Scientific Research Applications

Alzheimer's Disease Treatment

  • Application: 3-Amino-4-fluorobenzoic acid derivatives have shown potential in Alzheimer's disease treatment. Research on tetrahydroacridine derivatives with fluorobenzoic acid moiety revealed their effectiveness as inhibitors of cholinesterases and β-amyloid aggregation, indicating their promise for treating Alzheimer's disease (Czarnecka et al., 2017).

Herbicidal Activity

  • Application: Compounds synthesized from 3-Amino-4-fluorobenzoic acid have demonstrated herbicidal properties. One study explored the synthesis and herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea, showcasing its effectiveness as a herbicide (Liu Chang-chun, 2006).

Antibacterial Agents

  • Application: Fluorine-containing compounds derived from 3-Amino-4-fluorobenzoic acid have been synthesized and tested for their antibacterial activities, with many showing promising results at specific concentrations (Holla et al., 2003).

Synthesis of Methyl 2-amino-5-fluorobenzoate

  • Application: A research study focused on the optimal synthesis route for Methyl 2-amino-5-fluorobenzoate using 3-fluorobenzoic acid, demonstrating a significant yield and purity. This work highlights the adaptability and efficiency of synthesis methods involving fluorobenzoic acids (Yin Jian-zhong, 2010).

Safety And Hazards

3-Amino-4-fluorobenzoic acid can cause skin and eye irritation . It’s recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

3-amino-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSPEVFSRUTRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178329
Record name 3-Amino-4-fluorobenzoic acid
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-fluorobenzoic acid

CAS RN

2365-85-7
Record name 3-Amino-4-fluorobenzoic acid
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Record name 3-Amino-4-fluorobenzoic acid
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Record name 3-Amino-4-fluorobenzoic acid
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Record name 3-amino-4-fluorobenzoic acid
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Record name 3-AMINO-4-FLUOROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 3-nitro-4-fluorobenzoic acid (1.85 g, 10.0 mmol) in MeOH (10 mL) and 5% Pd/C (100 mg) was stirred under an atmosphere of hydrogen and for 6 h. The catalyst was removed by filtration, washed with methanol and the volatiles were removed in vacuo to give compound 8A, 3-amino-4-fluorobenzoic acid, as a light yellow solid (1.50 g, 9.67 mmol, 97%).
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Fluoro-3-nitrobenzoic acid (270 mg, 2 mmol) and 10% Pd/C (80 mg) in MeOH (10 mL) was hydrogenated with a hydrogen balloon for 6.0 h. LC-MS indicated a completion of reaction. The mixture was filtered and the filtrate was concentrated to give 19A. 1H NMR (400 MHz, CDOD3) δ ppm 7.00 (dd, J=10.99, 8.79 Hz, 1H) 7.27-7.36 (m, 1H) 7.49 (dd, J=8.79, 2.20 Hz, 1H).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-fluorobenzoic acid
Reactant of Route 2
3-Amino-4-fluorobenzoic acid
Reactant of Route 3
3-Amino-4-fluorobenzoic acid
Reactant of Route 4
3-Amino-4-fluorobenzoic acid
Reactant of Route 5
3-Amino-4-fluorobenzoic acid
Reactant of Route 6
3-Amino-4-fluorobenzoic acid

Citations

For This Compound
32
Citations
LS Fosdick, AF Dodds - Journal of the American Chemical Society, 1943 - ACS Publications
… This paper deals with the esters of 3amino-4-fluorobenzoic acid. The other isomers are in the process of synthesis. … Alkyl Esters of 3-Amino-4-fluorobenzoic Acid.—These compounds …
Number of citations: 6 pubs.acs.org
LS Fosdick, RQ Blackwell - Journal of the American Chemical …, 1944 - ACS Publications
… found1 that certain alkamine esters of p-fluoro- and of 3-amino-4-fluorobenzoic acid produce excellent anesthesia, both by injection and by topical application to mucous …
Number of citations: 4 pubs.acs.org
SG Mittelstaedt, GL Jenkins - Journal of the American Pharmaceutical …, 1950 - Elsevier
… (7), 3-nitro-4-fluorobenzoic acid (8), the hydrochloride of the ethyl 3-amino-4-fluorobenzoate (Q), and 3-amino-4-fluorobenzoic acid (9). The Preparation of the Ethyl 3-Iodo-4-fluoro…
Number of citations: 1 www.sciencedirect.com
CK Bradsher, LJ Wissow - Journal of the American Chemical …, 1943 - ACS Publications
It is obvious that the preparativevalue of this synthesis is limited by the necessity for the waste-ful destruction of one mole of biphenylmagnesium iodide for every mole of the benzoin. …
Number of citations: 4 pubs.acs.org
MFW Dunker, EB Starkey - Journal of the American Chemical …, 1939 - ACS Publications
… 3-Amino-4-fluorobenzoic Acid.—The reduction of the above compound using hydrogen andpalladium catalyst gave 11 g. (98%) of 3-amino-4-fluorobenzoic acid.Several crystallizations …
Number of citations: 17 pubs.acs.org
SW May, RS Phillips, CD Oldham - Biochemistry, 1978 - ACS Publications
… g (95%) of crude 3-amino-4-fluorobenzoic acid, which was recrystallized from methanol, mp 183-184 C[lit. C (dec) (Dunker et al., 1939)]. The above product (0.82g) was dissolved in a …
Number of citations: 30 pubs.acs.org
J Shang, NM Gallagher, F Bie, Q Li, Y Che… - The Journal of …, 2014 - ACS Publications
Aryl-triazole oligomers based on isobutyl 4-fluorobenzoate and isobutyl 4-chlorobenzoate were designed and synthesized. Crystal structure and 1 H– 1 H NOESY experiments …
Number of citations: 45 pubs.acs.org
EMF Billaud, A Vidal, A Vincenot, S Besse… - ACS Medicinal …, 2015 - ACS Publications
… TFIB was prepared in two steps, starting from commercial 3-amino-4-fluorobenzoic acid (1, Scheme 1): diazotization–iodination giving compound 2 followed by esterification with 2,3,5,6-…
Number of citations: 4 pubs.acs.org
I Bułyszko, G Dräger, A Klenge… - Chemistry–A European …, 2015 - Wiley Online Library
… mediterranei (strain HGF003) with 3-amino-4-fluorobenzoic acid 28 (fed 194 mg, 1.25 mmol L −1 ). The fermentation was carried out in liquid medium providing compound 41 as a …
K Kronberger - 1967 - search.proquest.com
… 3-Amino-4-fluorobenzoic acid (3.53 gj 0.0228 mole) was obtained, a yield of 82$. It melted … 3-Amino-4-fluorobenzoic acid (20.35 g; 0.131 mole) was suspended in a mixture of 49 g of 48…
Number of citations: 3 search.proquest.com

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